[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13541067
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
![[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid -](/images/structure/VC13541067.png)
Specification
Molecular Formula | C13H26N2O2 |
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Molecular Weight | 242.36 g/mol |
IUPAC Name | 2-[[4-(dimethylamino)cyclohexyl]-propan-2-ylamino]acetic acid |
Standard InChI | InChI=1S/C13H26N2O2/c1-10(2)15(9-13(16)17)12-7-5-11(6-8-12)14(3)4/h10-12H,5-9H2,1-4H3,(H,16,17) |
Standard InChI Key | VWXPKAUYGWEATB-UHFFFAOYSA-N |
SMILES | CC(C)N(CC(=O)O)C1CCC(CC1)N(C)C |
Canonical SMILES | CC(C)N(CC(=O)O)C1CCC(CC1)N(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a cyclohexane ring substituted at the 4-position with a dimethylamino group (-N(CH₃)₂), an isopropylamino group (-NHCH(CH₃)₂), and an acetic acid moiety (-CH₂COOH). The cyclohexane ring likely adopts a chair conformation, with substituents positioned equatorially or axially depending on steric and electronic factors .
Molecular Formula and Weight
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Molecular Formula: C₁₃H₂₅N₂O₂
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Molecular Weight: 241.35 g/mol
This is derived from the sum of atomic masses: 12 carbons (144 g/mol), 25 hydrogens (25 g/mol), 2 nitrogens (28 g/mol), and 2 oxygens (32 g/mol) .
Spectroscopic Data
While direct spectroscopic data for this compound is unavailable, analogs provide insights:
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IR Spectroscopy: A broad O-H stretch (~2500–3300 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹) .
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¹H NMR: Peaks for cyclohexyl protons (δ 1.2–2.1 ppm), dimethylamino singlet (δ 2.2–2.5 ppm), isopropyl doublet (δ 1.0–1.2 ppm), and carboxylic acid proton (δ 10–12 ppm) .
Synthesis Pathways
Key Synthetic Strategies
Synthesis involves multi-step functionalization of the cyclohexane core, as exemplified in related patents :
Cyclohexane Functionalization
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Amination: Introduction of the dimethylamino group via reductive amination using formaldehyde and dimethylamine under hydrogenation (Pd/C catalyst) .
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Isopropylamino Attachment: Alkylation of a secondary amine intermediate with isopropyl bromide, followed by purification via column chromatography .
Acetic Acid Moiety Incorporation
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Ester Hydrolysis: A precursor ester (e.g., ethyl [(4-dimethylamino-cyclohexyl)-isopropyl-amino]-acetate) is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid .
Intermediate Compounds
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Ethyl [(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetate: A critical intermediate, synthesized via nucleophilic substitution between ethyl bromoacetate and the amine-substituted cyclohexane .
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Trans-4-Aminocyclohexyl Acetic Acid: A structural analog used in cariprazine synthesis, highlighting the relevance of cyclohexyl amines in pharmaceutical applications .
Physicochemical Characteristics
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the carboxylic acid and amine groups. Poor solubility in non-polar solvents (e.g., hexane) .
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or oxygen.
Thermal Properties
Comparative Analysis with Analogues
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